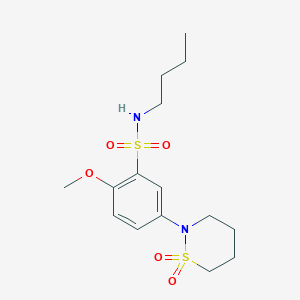![molecular formula C20H20N4O2 B5106582 N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide](/img/structure/B5106582.png)
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide is a complex organic compound belonging to the class of cyanoacetamides. This compound is notable for its unique structure, which includes a chromenyl group, a cyano group, and an acetamide group. These structural features make it a valuable precursor in the synthesis of various heterocyclic compounds, which are of significant interest in medicinal chemistry and other scientific fields.
Preparation Methods
The synthesis of N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide can be achieved through several methods:
Neat Methods: This involves the direct treatment of substituted aryl or heteryl amines with alkyl cyanoacetates without the use of solvents.
Stirring without Solvent at Elevated Temperatures: Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight.
Chemical Reactions Analysis
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide undergoes various chemical reactions, including:
Condensation Reactions: The active hydrogen on the C-2 position of the cyanoacetamide group allows for condensation reactions with aldehydes and ketones, forming various heterocyclic compounds.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, leading to the formation of different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form pyrrole, thiophene, and other heterocyclic structures.
Common reagents used in these reactions include phenyl isothiocyanate, potassium hydroxide, and phenacyl bromide . Major products formed from these reactions are heterocyclic compounds such as thiophenes and pyrroles .
Scientific Research Applications
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for synthesizing biologically active heterocyclic compounds, which have potential therapeutic applications.
Organic Synthesis: The compound is used in the synthesis of various organic molecules, particularly those containing heterocyclic rings.
Material Science: It is employed in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group, in particular, plays a crucial role in its reactivity, allowing it to form stable intermediates that can undergo further transformations . The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used.
Comparison with Similar Compounds
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide can be compared with other cyanoacetamide derivatives, such as:
N-aryl cyanoacetamides: These compounds share similar reactivity and are used in the synthesis of heterocyclic compounds.
N-heteryl cyanoacetamides: These derivatives are also valuable in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
N-[4-[2-amino-3-cyano-7-(dimethylamino)-4H-chromen-4-yl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-12(25)23-14-6-4-13(5-7-14)19-16-9-8-15(24(2)3)10-18(16)26-20(22)17(19)11-21/h4-10,19H,22H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMBDFRDCGEJKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2C3=C(C=C(C=C3)N(C)C)OC(=C2C#N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[N-(benzenesulfonyl)-2,5-dimethylanilino]-N-(2-methylpropyl)acetamide](/img/structure/B5106521.png)
![1-[2-(2-phenoxyethoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5106529.png)
![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B5106532.png)
![2-{[(4-methylphenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione](/img/structure/B5106548.png)
![5-(1,3-benzodioxol-4-ylmethyl)-3-(2-fluorophenyl)-6,7-dihydro-4H-[1,2]oxazolo[4,5-c]pyridine](/img/structure/B5106555.png)
![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-2-methyl-4-nitroaniline](/img/structure/B5106557.png)
![3-phenyl-N-[2-[1-[(1R,2S)-2-propylcyclopropanecarbonyl]piperidin-4-yl]pyrazol-3-yl]propanamide](/img/structure/B5106570.png)
![2-[[5-(ethylsulfanylmethyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5106581.png)
![N~2~-(4-chlorophenyl)-N~1~-(1-isopropyl-2-methylpropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5106584.png)
![5-(4-METHOXYPHENYL)-3-PHENYL-2-SULFANYLIDENE-2H,3H,4H,5H,6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-7-ONE](/img/structure/B5106588.png)
![(5Z)-5-[(3-ethoxy-4-phenylmethoxyphenyl)methylidene]-1-(4-ethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5106591.png)

